![molecular formula C9H9NO2 B1400550 Methyl 6-vinylnicotinate CAS No. 103440-76-2](/img/structure/B1400550.png)
Methyl 6-vinylnicotinate
Overview
Description
Methyl 6-vinylnicotinate is a synthetic organic compound . It has a molecular formula of C9H9NO2 and a molecular weight of 163.17 .
Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . Unfortunately, the specific structural details such as bond lengths and angles are not provided in the available resources.Scientific Research Applications
Polymer Research : Methyl 6-vinylnicotinate has applications in polymer research. For example, Albertin et al. (2004) explored the use of glycomonomers like methyl 6-O-methacryloyl-α-d-glucoside in the reversible addition−fragmentation chain transfer (RAFT) polymerization. This process resulted in novel hydrophilic−hydrophilic block copolymers, indicating potential applications in creating advanced polymeric materials (Albertin et al., 2004).
Pest Management : Teulon et al. (2017) investigated the use of Methyl isonicotinate, a 4-pyridyl carbonyl compound related to this compound, in thrips pest management. Their research suggests that it can be effectively used as a non-pheromone semiochemical in trap lures for monitoring and potentially controlling thrips in agriculture (Teulon et al., 2017).
Biocidal Applications : Sun et al. (1996) explored the use of polymers with chemically attached 6-methyl-1,3,5-triazine-2,4-dione moieties, showing effectiveness as a biocide against bacteria like Staphylococcus aureas. This research demonstrates the potential for this compound derivatives in developing novel biocidal materials (Sun et al., 1996).
Chemical Synthesis : The synthesis of bifunctional monomers from Methyl vinyl glycolate, a compound related to this compound, was explored by Dell'Acqua et al. (2022). They showed that these monomers can be used to create polyesters with high renewable-atom content, indicating potential applications in sustainable material development (Dell'Acqua et al., 2022).
Mechanism of Action
Target of Action
Methyl 6-vinylnicotinate is a derivative of nicotinic acid, also known as niacin . It’s likely that it shares similar targets with its parent compound. Niacin primarily targets G protein-coupled receptors , specifically the niacin receptor 1 (NIACR1) and niacin receptor 2 (NIACR2) . These receptors play a crucial role in mediating the biological effects of niacin, including its role in lipid metabolism .
Mode of Action
Niacin and its derivatives are thought to exert their effects by binding to their receptors and triggering a cascade of intracellular events . This includes the activation of adenylate cyclase , leading to an increase in cyclic adenosine monophosphate (cAMP) levels, which in turn activates protein kinase A (PKA) . This can result in various cellular responses, including changes in gene expression and enzyme activity .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be similar to those affected by niacin. Niacin is involved in numerous biochemical pathways, particularly those related to energy metabolism . As a precursor to NAD (Nicotinamide Adenine Dinucleotide), it plays a key role in various redox reactions . It’s also involved in the regulation of cellular processes like DNA repair, cell signaling, and the immune response .
Pharmacokinetics
Based on the pharmacokinetics of similar compounds, it’s likely that it follows similar adme (absorption, distribution, metabolism, and excretion) properties . After administration, it’s likely absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
This could include vasodilation , lipid-lowering effects , and anti-inflammatory effects
properties
IUPAC Name |
methyl 6-ethenylpyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-3-8-5-4-7(6-10-8)9(11)12-2/h3-6H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJJMPPJQLKXFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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